2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile
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Overview
Description
2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile is a novel compound with a unique structure that combines a pyrrolo[2,1-f][1,2,4]triazine moiety with an acetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core.
Industrial Production Methods
Industrial production of this compound may involve multistep synthesis processes, including the use of transition metal-mediated reactions and rearrangement of pyrrolooxadiazines. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the acetonitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane .
Major Products
Major products formed from these reactions include various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions.
Industry: The compound is used in the development of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and the inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Pyrrolo[2,1-f][1,2,4]triazine derivatives: These compounds share the same core structure and exhibit similar biological activities.
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: This compound has a similar triazine core but differs in its substituents.
2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine: Another related compound with different functional groups.
Uniqueness
2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile is unique due to its combination of the pyrrolo[2,1-f][1,2,4]triazine core with an acetonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H9N5O |
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Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile |
InChI |
InChI=1S/C9H9N5O/c1-15-9-8-2-6(7(11)3-10)4-14(8)13-5-12-9/h2,4-5,7H,11H2,1H3 |
InChI Key |
ZQEUMFPMWPCYSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NN2C1=CC(=C2)C(C#N)N |
Origin of Product |
United States |
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